molecular formula C16H22N4OS B12820893 N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide

N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12820893
M. Wt: 318.4 g/mol
InChI Key: OEEVICYERWCFTE-OEIUOCRHSA-N
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Description

“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s unique structure, featuring a pyridazine ring and a sulfinamide group, suggests potential biological activity and utility in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through a cyclization reaction.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction or other suitable arylation methods.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as agonists or antagonists.

    Modulating Pathways: Affecting signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group.

    N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group.

Uniqueness

The uniqueness of “N-((S)-1-(6-Amino-3-phenylpyridazin-4-yl)ethyl)-2-methylpropane-2-sulfinamide” lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(1S)-1-(6-amino-3-phenylpyridazin-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)13-10-14(17)18-19-15(13)12-8-6-5-7-9-12/h5-11,20H,1-4H3,(H2,17,18)/t11-,22?/m0/s1

InChI Key

OEEVICYERWCFTE-OEIUOCRHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NS(=O)C(C)(C)C

Origin of Product

United States

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